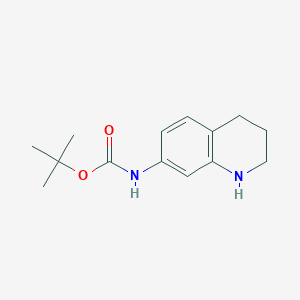

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-7-6-10-5-4-8-15-12(10)9-11/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAUVRNOWPRFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176657-15-0 | |

| Record name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere and at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Carbamates and Derivatives

*Similarity scores (0–1 scale) derived from structural overlap comparisons in .

Key Findings:

Positional Isomers (4-yl, 6-yl, 3-yl):

- The 4-yl isomer (CAS 885951-71-3) is commercially available at 90% purity, suggesting robust synthetic protocols for this derivative .

- The 6-yl isomer (CAS 474539-25-8) has a lower structural similarity (0.84) to the 7-yl target, likely due to differences in electronic and steric effects from the substituent position .

- The 3-yl isomer (CAS 219862-14-3) shows higher similarity (0.89), indicating closer chemical behavior despite the altered nitrogen environment .

Isoquinoline Derivative (CAS 885270-54-2): This compound replaces the quinoline scaffold with isoquinoline, altering the nitrogen atom's position. The molecular weight increases slightly (248.32 vs. ~240.35), and the structural divergence may impact binding affinity in biological systems .

Functional Implications: The tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (similarity 0.90) introduces an additional amino group, enhancing hydrogen-bonding capacity and altering reactivity compared to the 7-yl target .

Biological Activity

tert-Butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C${13}$H${18}$N${2}$O${2}$, with a molecular weight of approximately 234.29 g/mol. Its structure includes a tetrahydroquinoline moiety, which is often associated with various pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Bacterial Strains Tested : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. Notable findings include:

- Cell Lines Tested : In vitro studies have demonstrated growth inhibitory activities in several cancer cell lines, including MIA Paca-2 (pancreatic cancer), RCC4-VA (renal cancer), and Hep G2 (liver cancer).

- IC$_{50}$ Values : The half-maximal inhibitory concentration (IC$_{50}$) values for these activities were reported to be less than 50 µM, indicating potent activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.

- Receptor Modulation : It has been suggested that the compound may interact with various receptors implicated in cancer proliferation and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against a panel of bacterial strains. Results indicated that certain modifications to the carbamate group enhanced antibacterial activity significantly.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 32 µg/mL |

| B | E. coli | 64 µg/mL |

| C | Pseudomonas aeruginosa | 128 µg/mL |

This study highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, this compound was tested in vitro against various cancer cell lines:

| Cell Line | IC$_{50}$ (µM) | Mechanism of Action |

|---|---|---|

| MIA Paca-2 | 45 | Induction of apoptosis |

| RCC4-VA | 30 | Cell cycle arrest |

| Hep G2 | 25 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.